1,3-Dibenzyl-2-(4-chlorophenyl)imidazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibenzyl-2-(4-chlorophenyl)imidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2/c24-22-13-11-21(12-14-22)23-25(17-19-7-3-1-4-8-19)15-16-26(23)18-20-9-5-2-6-10-20/h1-14,23H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHULRAITXLXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(4-chlorophenyl)imidazolidine typically involves the reaction of benzylamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Common catalysts used in this reaction include palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow synthesis techniques have been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(4-chlorophenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imidazolidinones.
Reduction: Amine derivatives.
Substitution: Substituted imidazolidines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(4-chlorophenyl)imidazolidine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Positional Isomerism of Chlorophenyl Substituents
- 1,3-Dibenzyl-2-(2-chlorophenyl)imidazolidine: The chlorine atom at the ortho position of the phenyl ring introduces steric hindrance, altering molecular conformation. Crystallographic data indicate that the 2-chlorophenyl group forms a dihedral angle of 76.5° with the imidazolidine ring, compared to the para isomer’s planar orientation.
- 1,3-Dibenzyl-2-(4-bromophenyl)imidazolidine (CAS: 294656-83-0): Bromine substitution increases molecular weight (407.35 g/mol vs. 388.91 g/mol for the chloro analog) and polarizability. The larger van der Waals radius of Br may enhance halogen bonding in biological systems but could reduce solubility .
B. Functional Group Variations
- 1,3-Dibenzyl-2-[3-(benzyloxy)phenyl]imidazolidine (Compound 1 in ): The benzyloxy group at the meta position introduces steric bulk and electron-donating effects.
- 1-(4-Chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione (Compound 3e in ): The addition of a benzothiazole moiety and trione groups enhances AChE inhibition (IC₅₀ = 13.8 μmol/L), suggesting that electron-deficient aromatic systems (e.g., 4-Cl phenyl) synergize with planar heterocycles for enzyme targeting .
Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl analog’s higher log P compared to benzothiazole-containing derivatives (e.g., Compound 3e) suggests superior membrane permeability, critical for central nervous system (CNS) penetration. However, excessive lipophilicity may reduce aqueous solubility, limiting bioavailability .
Crystallographic and Conformational Differences
- This compound : Predicted to adopt a planar conformation with the 4-Cl phenyl ring aligned parallel to the imidazolidine plane, maximizing π-π interactions. This contrasts with the twisted conformation of its 2-chloro isomer, which disrupts stacking interactions .
- Dispirooxindole Derivatives (): Selenium-containing analogs (e.g., 5b) exhibit distorted imidazolidine rings due to spiro junctions, reducing conformational flexibility compared to the target compound. This rigidity may limit target engagement in dynamic binding pockets .
Biological Activity
1,3-Dibenzyl-2-(4-chlorophenyl)imidazolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties as reported in various studies.
Chemical Structure and Properties
This compound features a unique imidazolidine core substituted with benzyl and chlorophenyl groups. The presence of these substituents is crucial for its biological activity. The compound can be synthesized through the reaction of 1,2-diamines with aromatic aldehydes, typically under reflux conditions in organic solvents such as toluene .
Antimicrobial Activity
Preliminary studies have indicated that imidazolidines, including this compound, demonstrate significant antimicrobial properties.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results suggest that the compound exhibits strong antifungal activity alongside its antibacterial effects.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that while this compound acts as an inhibitor of heat shock protein 90 (HSP90), its efficacy against cancer cells may vary.
Table 2: Anticancer Activity Profile
Despite being a known HSP90 inhibitor, the anticancer activity of this compound appears limited compared to other derivatives that have been chemically modified to enhance potency .
Structure-Activity Relationship (SAR)
The biological activity of imidazolidines is highly dependent on their structural features. The presence of specific substituents can significantly influence their pharmacological profiles:
- Benzyl Groups : Enhance lipophilicity and may improve membrane penetration.
- Chloro Substituents : Potentially increase antimicrobial potency by altering electronic properties.
Research into the SAR of related compounds has shown that modifications in the substituent positions can lead to variations in biological activity, emphasizing the importance of systematic studies in drug design .
Case Studies
Several case studies have highlighted the potential applications of imidazolidines in treating infections and cancers:
- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of imidazolidines showed promising results against resistant strains of bacteria, indicating a potential for development into new antimicrobial agents .
- Anticancer Research : Another investigation focused on modifying the structure of imidazolidines to enhance their interaction with HSP90, leading to improved anticancer activity against various cell lines .
Q & A
Q. What are the optimal synthetic routes for 1,3-Dibenzyl-2-(4-chlorophenyl)imidazolidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves refluxing substituted benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde) with precursors like triazoles or hydantoins in absolute ethanol, catalyzed by glacial acetic acid (5–10 drops). Reaction optimization includes:
- Solvent choice : Ethanol or dichloromethane for solubility and inertness.
- Catalysts : Acidic conditions (e.g., glacial acetic acid) to facilitate imine or enamine formation.
- Purification : Rotary evaporation followed by recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Example protocol:
| Step | Conditions | Parameters |
|---|---|---|
| Reflux | 4–6 hours | 80–90°C |
| Work-up | Solvent evaporation under reduced pressure | 40–50°C |
| Yield | 70–89% (typical for imidazolidines) |
Q. How can spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.6 ppm for chlorophenyl), benzyl methylene (δ 3.5–4.5 ppm), and imidazolidine ring protons (δ 2.5–3.5 ppm). Conformational analysis via coupling constants (e.g., J = 7.2 Hz for axial-equatorial interactions) .
- IR : Stretching vibrations for C-Cl (830–850 cm⁻¹) and C=N (1650–1680 cm⁻¹).
- HRMS : Confirm molecular ion peaks (e.g., m/z 376.9 for C₂₄H₂₅ClN₂) with <5 ppm error .
Example data table:
| Technique | Key Peaks/Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 5.54 (q, J = 7.2 Hz) | Chiral center coupling |
| HRMS | m/z 581.0853 ([M+H]⁺) | Dispirooxindole derivative |
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in imidazolidine derivatives?
- Methodological Answer :
- Antiparasitic assays : Incubate adult Schistosoma mansoni worms with derivatives (10–100 µM) and assess tegument damage via scanning electron microscopy (SEM) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor binding in imidazolidine derivatives?
- Methodological Answer : SAR requires systematic variation of substituents (e.g., halogens, alkyl chains) and correlation with bioactivity. Key parameters:
- Hydrophobicity : Log P (octanol/water partition coefficient) to predict membrane permeability.
- Steric effects : Molar volume (log MV) of substituents to assess steric hindrance.
- Electronic effects : pKₐ for protonation state at physiological pH .
Example QSAR table:
| Derivative | log P | pKₐ | log MV | EC₅₀ (µM) |
|---|---|---|---|---|
| 4-Cl | 2.1 | 7.8 | 1.2 | 0.45 |
| 4-F | 1.8 | 7.5 | 1.1 | 0.62 |
Q. What crystallographic strategies are critical for resolving the 3D structure of this compound?
- Methodological Answer :
- Data collection : Use a diffractometer (e.g., Agilent Xcalibur) with Cu-Kα radiation (λ = 1.54184 Å).
- Refinement : SHELXL for small-molecule refinement. Key steps:
- Space group determination : Monoclinic (P2₁/c) with unit cell parameters (a = 7.1858 Å, b = 9.8577 Å, c = 29.3310 Å).
- Twinned data : Use TWIN/BASF commands in SHELXL for twinning correction .
Example refinement metrics:
| Parameter | Value |
|---|---|
| R₁ | 0.045 |
| wR₂ | 0.121 |
| CCDC No. | 897654 |
Q. How can computational methods enhance the design of imidazolidine-based inhibitors for H₂ receptors?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model ligand-receptor interactions. Focus on hydrogen bonding with Thr190 and hydrophobic contacts with Phe264.
- MD simulations : GROMACS for 100 ns trajectories to assess stability of the ligand-receptor complex.
- Free energy calculations : MM/PBSA to estimate binding affinities .
Data Contradictions and Resolution
- Synthesis yields : Variations (70–89%) depend on substituent reactivity and purification methods. For example, electron-withdrawing groups (e.g., Cl) reduce nucleophilicity, requiring longer reaction times .
- Biological activity : Chlorophenyl derivatives show higher antiparasitic activity than fluorophenyl analogs due to enhanced lipophilicity, but may exhibit higher cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
